N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a thieno[2,3-d]pyrimidine core, a benzodioxole group, a sulfanyl bridge, and a 4-chlorophenyl substituent. The thienopyrimidine scaffold is widely studied for its biological relevance, particularly in kinase inhibition and anticancer applications . The benzodioxole moiety may enhance metabolic stability and bioavailability, while the sulfanyl group could facilitate interactions with cysteine residues in enzyme active sites. The 4-chlorophenyl group likely contributes to hydrophobic binding interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c23-15-4-2-14(3-5-15)16-9-30-21-20(16)22(26-11-25-21)31-10-19(27)24-8-13-1-6-17-18(7-13)29-12-28-17/h1-7,9,11H,8,10,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJJOLTWRWAIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its therapeutic potential and various applications.
The synthesis of this compound involves several steps including the preparation of intermediates like benzodioxole and thienopyrimidine derivatives. The reaction conditions typically require organic solvents and controlled temperatures to achieve high yields and purity.
Key Steps in Synthesis:
- Preparation of Intermediates: Synthesis of benzodioxole and thienopyrimidine.
- Coupling Reactions: Nucleophilic substitution reactions to form the final compound.
- Purification: Use of chromatography techniques to isolate the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways, leading to various physiological effects such as:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
- Induction of Apoptosis: It can trigger programmed cell death in cancer cells.
- Modulation of Immune Responses: Potentially enhancing or suppressing immune functions depending on the context.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (Acute leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (Acute monocytic leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
| BRAF mutant melanoma | 14 - 50 | G0/G1 arrest |
Data compiled from various studies demonstrating the compound's effectiveness against specific cancer types.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity: Exhibits potential against various bacterial strains.
- Enzyme Inhibition: Shows promise in inhibiting enzymes like acetylcholinesterase and urease, which could have implications for treating neurodegenerative diseases and infections.
- Hypoglycemic Effects: Some derivatives have been linked to lowering blood glucose levels.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Case Study 1: Anticancer Efficacy in Vivo
A study involving xenograft models demonstrated that oral administration of this compound led to significant tumor growth inhibition in BRAF mutant melanoma models. The treatment resulted in a dose-dependent reduction in tumor size, highlighting its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties showed that certain analogs effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogues
a. N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide
- Core Structure: Thieno[2,3-d]pyrimidine with a cyclopenta ring.
- Key Differences : Replaces benzodioxole with a piperazine-cyclopenta system.
- Piperazine may improve solubility but could alter target selectivity .
b. N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Core Structure: Benzothieno[2,3-d]pyrimidine with a hexahydro ring.
- Key Differences : Hexahydro ring increases lipophilicity; methoxy and methyl groups alter electronic and steric properties.
- Implications : Enhanced membrane permeability but possible trade-offs in metabolic stability .
c. Thienopyrimidine Derivatives from Pharmacopeial Forum
- Core Structure : Varied pyrimidine cores with complex stereochemistry.
- Key Differences : Lack benzodioxole or sulfanyl groups; feature oxotetrahydropyrimidinyl substituents.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Gewald Reaction for 2-Aminothiophene Synthesis
The thienopyrimidine scaffold originates from a Gewald reaction, which condenses a ketone, cyanoacetate, and elemental sulfur to yield 2-aminothiophene-3-carboxylates. For this target, 4-chlorophenylacetone serves as the ketone component, enabling regioselective incorporation of the 4-chlorophenyl group at the thiophene C5 position.
Procedure :
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene intermediate undergoes cyclization with formamidine acetate to construct the pyrimidine ring:
Procedure :
- Heat ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate (1.0 equiv) with formamidine acetate (2.0 equiv) in DMF at 120°C for 6 hours.
- Isolate 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one via recrystallization from ethanol (yield: 85%).
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H2), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 1.35 (t, J = 7.1 Hz, 3H, CH3).
Functionalization of the Pyrimidine Ring
Chlorination at C4
The pyrimidin-4(3H)-one is converted to the corresponding chloride using phosphorus oxychloride (POCl3), activating the position for subsequent nucleophilic substitution:
Procedure :
- Reflux 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) in POCl3 (5.0 equiv) with catalytic N,N-dimethylaniline for 4 hours.
- Quench with ice-water and extract with dichloromethane to isolate 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (yield: 90%).
Characterization :
- 13C NMR (101 MHz, CDCl3): δ 158.2 (C4), 145.6 (C2), 137.8 (C5), 133.5 (ArC), 129.4 (ArC), 128.9 (ArC), 124.7 (C6).
Synthesis of the Sulfanyl Acetamide Fragment
Preparation of 1,3-Benzodioxol-5-ylmethylamine
The benzodioxolylmethylamine is synthesized via reduction of the corresponding nitrile:
Procedure :
- React piperonal (1.0 equiv) with hydroxylamine hydrochloride to form the oxime.
- Reduce the oxime with LiAlH4 in THF to yield 1,3-benzodioxol-5-ylmethylamine (yield: 75%).
Characterization :
Synthesis of 2-Bromo-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
The amine is acylated with bromoacetyl bromide to install the electrophilic center:
Procedure :
- Add bromoacetyl bromide (1.2 equiv) dropwise to a stirred solution of 1,3-benzodioxol-5-ylmethylamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C.
- Stir for 2 hours and isolate 2-bromo-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide via column chromatography (yield: 82%).
Characterization :
Thiolation via Thiourea Displacement
The bromide is converted to the thiol using thiourea, followed by hydrolysis:
Procedure :
- Reflux 2-bromoacetamide (1.0 equiv) with thiourea (1.5 equiv) in ethanol for 6 hours.
- Hydrolyze the intermediate isothiouronium salt with NaOH (10%) to afford 2-mercapto-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide (yield: 70%).
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 6.85–6.79 (m, 3H, ArH), 4.41 (d, J = 5.8 Hz, 2H, NCH2), 3.52 (s, 2H, SCH2).
Coupling of Thienopyrimidine and Sulfanyl Acetamide
Nucleophilic Aromatic Substitution (SNAr)
The C4 chloride of the thienopyrimidine undergoes displacement by the thiolate anion:
Procedure :
- Combine 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (1.0 equiv), 2-mercaptoacetamide (1.2 equiv), and K2CO3 (2.0 equiv) in anhydrous DMF.
- Heat at 60°C for 8 hours under nitrogen.
- Purify by silica gel chromatography to isolate the target compound (yield: 65%).
Characterization :
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- HRMS (ESI): m/z calcd for C23H17Cl2N3O3S2 [M+H]+ 538.0132, found 538.0135.
Optimization and Scalability Considerations
- Solvent Selection : DMF outperforms THF or DMSO in SNAr reactions due to superior solvation of the thiolate.
- Base Screening : K2CO3 provides optimal yields compared to weaker bases (e.g., NaHCO3) or stronger bases (e.g., DBU), which promote side reactions.
- Temperature Control : Reactions above 80°C lead to decomposition of the thienopyrimidine core.
Q & A
Basic Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?
- Methodology :
Thienopyrimidine Core Formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in acetic acid .
Sulfanyl Acetamide Linkage : Introduce the sulfanyl group via nucleophilic substitution using thiols (e.g., mercaptoacetic acid) in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .
Benzodioxole Methylamine Coupling : Amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane .
- Critical Conditions : Maintain inert atmosphere (N₂/Ar), monitor reactions via TLC/HPLC, and optimize temperatures (60–100°C) to avoid side products .
Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify benzodioxole methyl protons (δ 4.8–5.2 ppm), thienopyrimidine aromatic signals (δ 7.2–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays to measure IC₅₀ values .
- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC .
Advanced Research Questions
Q. How can researchers optimize the biological activity of this compound through systematic structural modifications?
- Methodology :
- SAR Studies :
Benzodioxole Modifications : Replace methyl groups with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance target binding .
Chlorophenyl Substitutions : Test para/meta positions or replace Cl with F/Br to alter lipophilicity and bioavailability .
Sulfanyl Linker Optimization : Replace -S- with -SO- or -SO₂- to modulate electronic effects .
- In Silico Modeling : Use docking simulations (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. What experimental strategies resolve contradictions in bioassay results across different studies?
- Methodology :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification : Re-test compounds after purification via preparative HPLC (>95% purity) .
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
